molecular formula C13H18O3 B7995923 3,5-Dimethyl-4-methoxyphenethyl acetate

3,5-Dimethyl-4-methoxyphenethyl acetate

Cat. No.: B7995923
M. Wt: 222.28 g/mol
InChI Key: RUBDKIJPLVADEC-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-methoxyphenethyl acetate is an organic compound with the molecular formula C12H16O3. It is a derivative of phenethyl acetate, characterized by the presence of two methyl groups and a methoxy group on the phenyl ring. This compound is often used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-methoxyphenethyl acetate typically involves the esterification of 3,5-dimethyl-4-methoxyphenethyl alcohol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-methoxyphenethyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: 3,5-Dimethyl-4-methoxybenzoic acid or 3,5-Dimethyl-4-methoxyacetophenone.

    Reduction: 3,5-Dimethyl-4-methoxyphenethyl alcohol.

    Substitution: Various substituted phenethyl acetates depending on the nucleophile used.

Scientific Research Applications

3,5-Dimethyl-4-methoxyphenethyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-methoxyphenethyl acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acetic acid, which can then participate in further biochemical pathways. The methoxy and methyl groups on the phenyl ring can influence the compound’s reactivity and interaction with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Phenethyl acetate: Lacks the methyl and methoxy groups, making it less sterically hindered and less reactive.

    3,5-Dimethylphenethyl acetate: Lacks the methoxy group, resulting in different chemical and biological properties.

    4-Methoxyphenethyl acetate: Lacks the methyl groups, affecting its steric and electronic properties.

Uniqueness

3,5-Dimethyl-4-methoxyphenethyl acetate is unique due to the presence of both methyl and methoxy groups on the phenyl ring. This combination of substituents enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its distinct structure also contributes to its potential biological activities and industrial applications.

Properties

IUPAC Name

2-(4-methoxy-3,5-dimethylphenyl)ethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-9-7-12(5-6-16-11(3)14)8-10(2)13(9)15-4/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBDKIJPLVADEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)CCOC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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